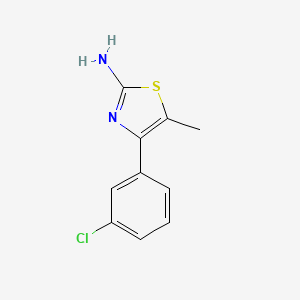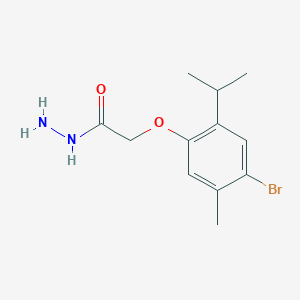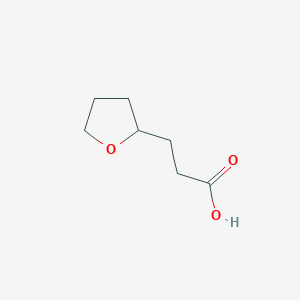
3-(Oxolan-2-yl)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions and catalytic processes. For instance, the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters is achieved through a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, which is rapid and has a broad substrate scope, yielding the desired products in good to excellent yields . Similarly, a multicomponent protocol is used for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, which is efficient and avoids the need for chromatographic purifications .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using computational methods such as Hartree–Fock and density functional theory (DFT), which provide detailed insights into the geometry and vibrational frequencies of the molecules. For example, the molecular structure and vibrational frequencies of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid were calculated using B3LYP methods with a 6-31G(d) basis set, and the results were in very good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactions involving related compounds are characterized by their regioselectivity and the ability to form stable conformers. The study of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid revealed the existence of multiple stable conformers, with significant differences in stability between them . This suggests that similar compounds like 3-(Oxolan-2-yl)propanoic acid may also exhibit a variety of stable conformers, which could influence their reactivity and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and synthesis methods. For instance, the anti-inflammatory activity of some 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was evaluated using the rat paw edema method, indicating that the structural features of these compounds contribute to their biological activity . This implies that the physical and chemical properties of 3-(Oxolan-2-yl)propanoic acid could also be associated with potential biological activities.
科学的研究の応用
Antibiotic Development and Quality Control : 3-Quinolin-4-one propanoic acids, structurally similar to 3-(Oxolan-2-yl)propanoic acid, have been identified as potential scaffolds for creating antimicrobial drugs. The molecular similarity with fluoroquinolone antibiotics positions them as valuable in the ongoing search for new antibiotics, given the rise in microbial resistance. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and tested for this purpose (Zubkov et al., 2016).
Synthesis of Novel Compounds : The compound has been used in the synthesis of novel structures like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the adaptability and utility of 3-(Oxolan-2-yl)propanoic acid in organic synthesis. This showcases its role in enabling the creation of new compounds with potential biological activities (Deng, 2010).
Creation of Oxolan-2-one Derivatives : It's involved in the synthesis of novel oxolan-2-one derivatives, an area of interest in organic chemistry. This includes the use of Suzuki-Miyaura reactions, highlighting the compound's role in the development of new chemical entities (Ghochikyan et al., 2019).
Chiral Compound Synthesis : It has been utilized in the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating its role in producing chiral compounds. This highlights its importance in the synthesis of structurally complex and potentially biologically active molecules (Trifunović et al., 2010).
Pharmaceutical Intermediate Synthesis : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, showcase the utility of 3-(Oxolan-2-yl)propanoic acid in pharmaceutical research and development (Orlinskii, 1996).
Biologically Active Compound Synthesis : The compound is integral in the synthesis of biologically active structures like 3,3-bis(indolyl)propanoic acid derivatives, further emphasizing its significance in pharmaceutical and biological research (Kutubi & Kitamura, 2011).
特性
IUPAC Name |
3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPHOULIZUERAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294634 | |
| Record name | 3-(Oxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)propanoic acid | |
CAS RN |
935-12-6 | |
| Record name | 935-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Oxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxolan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



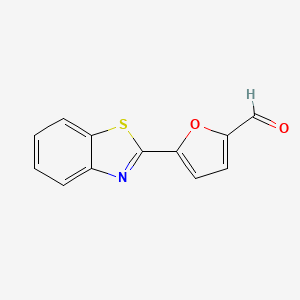
![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
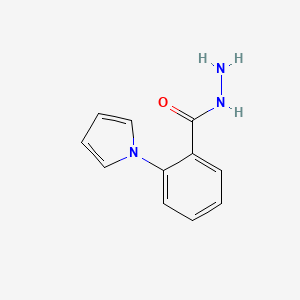
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
